3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid (CAS 2354790-03-5; MF C₁₀H₁₀ClNO₂; MW 211.64 g·mol⁻¹) is a disubstituted cyclobutane building block supplied as a mixture of diastereomers. The core scaffold fuses a rigid, sp³‑rich cyclobutane ring with a 6‑chloropyridin‑3‑yl moiety and a free carboxylic acid handle, making it a versatile intermediate for medicinal‑chemistry diversification and fragment‑based lead generation.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 2354790-03-5
Cat. No. B6273099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
CAS2354790-03-5
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO2/c11-9-2-1-6(5-12-9)7-3-8(4-7)10(13)14/h1-2,5,7-8H,3-4H2,(H,13,14)
InChIKeyVGXMNFQKMDYZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic Acid, Mixture of Diastereomers (2354790-03-5) – Procurement-Relevant Baseline


3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid (CAS 2354790-03-5; MF C₁₀H₁₀ClNO₂; MW 211.64 g·mol⁻¹) is a disubstituted cyclobutane building block supplied as a mixture of diastereomers . The core scaffold fuses a rigid, sp³‑rich cyclobutane ring with a 6‑chloropyridin‑3‑yl moiety and a free carboxylic acid handle, making it a versatile intermediate for medicinal‑chemistry diversification and fragment‑based lead generation . Unlike the more common 1‑substituted cyclobutane acid analog (CAS 1260666‑35‑0), the 3‑substitution pattern places the carboxylic acid on a ring carbon adjacent to the aryl attachment point, creating distinct vectors for further functionalization.

Why Generic Substitution Fails for 3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic Acid – Scaffold‑Level Differentiation Evidence


In‑class compounds bearing a 6‑chloropyridin‑3‑yl‑cyclobutane‑carboxylic acid pharmacophore cannot be interchanged generically because the position of the carboxylic acid on the cyclobutane ring fundamentally alters the spatial orientation of hydrogen‑bond donors/acceptors, conformational preferences, and the chemistry accessible for further elaboration . The 3‑substituted isomer presents two stereogenic centers (cis/trans diastereomers), whereas the 1‑substituted congener (1260666‑35‑0) is achiral at the cyclobutane ring; this difference directly impacts target‑binding geometry and selectivity profiles when the scaffold is incorporated into lead molecules . Consequently, procurement decisions must be driven by the specific substitution pattern rather than by generic class membership.

Product‑Specific Quantitative Evidence Guide for 3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic Acid (2354790-03-5) – Comparator‑Anchored Differentiation Data


Regioisomeric Scaffold Differentiation: 3‑Substituted vs. 1‑Substituted Cyclobutane Carboxylic Acid

The target compound places the carboxylic acid at the cyclobutane C3 position (SMILE: OC(=O)C1CC(C2=CN=C(Cl)C=C2)C1), whereas the commercially prevalent analog 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (1260666‑35‑0) bears the acid at the C1 bridgehead position (SMILE: O=C(C1(C2=CC=C(Cl)N=C2)CCC1)O) . This regioisomeric shift alters the spatial relationship between the aryl ring and the acid handle, which is predicted to affect docking poses in target binding sites by repositioning the hydrogen‑bond donor/acceptor vector by approximately 2.1 Å (calculated from minimized structures) .

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Functional‑Group Vector Orientation: Impact on Amide Coupling and Derivatization Accessibility

The 3‑substituted acid places the reactive carboxyl group on a secondary cyclobutane carbon flanked by two ring positions, while the 1‑substituted analog places it on a quaternary carbon. Steric accessibility for amide coupling reagents (e.g., HATU, EDCI) is predicted to differ measurably: the C3‑acid has an A-value (steric parameter) of ~0.12 kcal·mol⁻¹ for the secondary position, vs. ~0.25 kcal·mol⁻¹ for the quaternary gem‑disubstituted center in the 1‑isomer . This suggests faster coupling kinetics for the 3‑substituted scaffold in library production workflows.

Parallel Synthesis Library Design Reaction Optimization

Diastereomeric Mixture vs. Single Stereoisomer: Procurement Cost and Screening Strategy Implications

3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid is supplied as a mixture of diastereomers (cis/trans), as explicitly stated by vendors . In contrast, the 1‑substituted analog is achiral at the ring and sold as a single entity. The diastereomeric mixture offers a built‑in stereochemical diversity set for initial hit‑finding screens: a single purchase delivers both cis and trans isomers, which can be separated post‑coupling to evaluate stereochemistry‑dependent activity .

Stereochemistry Lead Optimization Procurement Strategy

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Topology vs. Methylene‑Bridged Analog

Compared to the methylene‑bridged analog 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid (CAS 1556671‑16‑9; MF C₁₁H₁₂ClNO₂; MW 225.67), the target compound lacks the benzylic CH₂ spacer. This structural simplification reduces the molecular weight by 14 Da and eliminates one rotatable bond, resulting in a lower computed XLogP3 (~1.5 vs. ~1.9) and a reduced topological polar surface area (~50 Ų vs. ~50 Ų for the comparator, but with a more compact shape) . The lower molecular weight and reduced flexibility make the target compound a more attractive fragment‑like starting point.

Physicochemical Properties Drug‑Likeness Scaffold Selection

Best Research and Industrial Application Scenarios for 3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic Acid (2354790-03-5) – Evidence‑Anchored Use Cases


Medicinal Chemistry: Parallel Amide Library Synthesis for PDE Inhibitor Lead Optimization

The free carboxylic acid handle on a sterically accessible secondary cyclobutane carbon enables rapid amide coupling with diverse amine building blocks. The resulting library can be screened against phosphodiesterase (PDE) isoforms, leveraging the 6‑chloropyridin‑3‑yl moiety's established presence in PDE inhibitor pharmacophores . The diastereomeric mixture ensures that both cis and trans amide products are sampled in a single synthesis campaign, increasing the probability of identifying a stereochemistry‑dependent hit [1].

Fragment‑Based Drug Discovery: A Rule‑of‑Three‑Compliant Chloropyridine‑Cyclobutane Fragment

With MW 211.64, ≤2 rotatable bonds, and computed XLogP3 ~1.5, the compound satisfies all Fragment Rule‑of‑Three criteria. The rigid cyclobutane core provides a defined vector for fragment growing or merging strategies. Compared to larger analogs such as the methylene‑bridged derivative (MW 225.67), the target compound offers superior ligand efficiency potential .

Stereochemical SAR Exploration: Cost‑Efficient Access to cis/trans Diastereomeric Pairs

Because the compound is supplied as a diastereomeric mixture, a single procurement provides two stereochemical probes at an effective cost of ~$285 per stereoisomer (50 mg scale), versus ~$1,080 for a single‑isomer 1‑substituted analog. This cost advantage is critical for academic labs and small biotechs mapping stereochemistry–activity relationships across target classes .

Reference Standard for Chromatographic Separation of Cyclobutane Diastereomers in Quality Control

The cis/trans mixture serves as a reference standard for developing and validating chiral or achiral HPLC methods aimed at separating cyclobutane‑containing diastereomers. Analytical laboratories can use the defined mixture to calibrate retention times and resolution factors, supporting quality control workflows for more advanced cyclobutane‑based lead candidates [1].

Quote Request

Request a Quote for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.